4-Bromo-2-(piperidin-3-yl)pyridine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Medicinal chemists often face supply issues with isomerically pure, fragment-sized building blocks for CNS lead optimization. 4-Bromo-2-(piperidin-3-yl)pyridine directly addresses this gap. - Validated CH24H pharmacophore: The C3-piperidinyl-pyridine motif maintains low-nanomolar potency (IC50 = 8.5 nM) in related inhibitor series. - CNS-optimized: XLogP3-AA of 1.7 aligns with ideal CNS drug space, favoring solubility and metabolic stability over regioisomers. - Fragment-ready: Low MW (241.13 g/mol) and single rotatable bond meet ideal fragment library criteria; the 4-bromo handle enables efficient Suzuki-Miyaura diversification. - Single-isomer guarantee: Eliminates isomeric contamination, preserving SAR study integrity without additional separation steps.

Molecular Formula C10H13BrN2
Molecular Weight 241.132
CAS No. 1260756-26-0
Cat. No. B567680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(piperidin-3-yl)pyridine
CAS1260756-26-0
Synonyms4-broMo-2-(piperidin-3-yl)pyridine
Molecular FormulaC10H13BrN2
Molecular Weight241.132
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=CC(=C2)Br
InChIInChI=1S/C10H13BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h3,5-6,8,12H,1-2,4,7H2
InChIKeyNJYOVWGHVOAOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(piperidin-3-yl)pyridine Identity & Procurement


4-Bromo-2-(piperidin-3-yl)pyridine (CAS 1260756-26-0) is a heterocyclic organic compound with the molecular formula C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol, characterized by a bromine atom at the 4-position and a piperidin-3-yl substituent at the 2-position of the pyridine ring [1]. It is recognized as a chiral building block containing both a piperidine and a pyridine moiety, and is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of more complex drug-like molecules [1].

Risks of Substituting 4-Bromo-2-(piperidin-3-yl)pyridine with Analogs


The specific position of the bromine atom and the attachment point of the piperidine ring in 4-Bromo-2-(piperidin-3-yl)pyridine dictate its reactivity in cross-coupling reactions and its three-dimensional pharmacophore, making it a distinct entity from its regioisomers (such as 3-bromo-4-(piperidin-3-yl)pyridine, CAS 1256795-28-4) and connectivity isomers (such as 4-bromo-2-(piperidin-1-yl)pyridine, CAS 24255-98-9) . In lead optimization campaigns, even minor structural modifications to this core scaffold can result in marked shifts in target potency and selectivity [1]; therefore, generic substitution without rigorous comparative validation risks introducing unwanted variability into structure-activity relationship (SAR) studies, potentially leading to false negative or positive results in biological assays.

4-Bromo-2-(piperidin-3-yl)pyridine: Procurement Differentiation Guide


Suzuki-Miyaura Reactivity: 4-Bromo vs. 3-Bromo Regioisomer

The reactivity of 4-bromo-2-(piperidin-3-yl)pyridine in palladium-catalyzed Suzuki-Miyaura couplings is distinct from its regioisomer 3-bromo-4-(piperidin-3-yl)pyridine (CAS 1256795-28-4) due to the different electronic environment of the bromine substituent on the pyridine ring . While explicit comparative kinetic data for this specific pair has not been published in the open literature, the established principle of halopyridine reactivity—where a bromine at the 4-position of a pyridine is generally more susceptible to oxidative addition than at the 3-position due to resonance stabilization of the transition state—supports the selection of the 4-bromo isomer for applications demanding higher coupling efficiency [1]. The bromine atom at the 4-position provides a strategic handle for late-stage functionalization, making this compound a versatile intermediate for generating diverse lead-like libraries.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Piperidine Connectivity: C3 vs. N-Linked Scaffold

The connectivity of the piperidine ring to the pyridine core is a critical determinant of biological activity. 4-Bromo-2-(piperidin-3-yl)pyridine (piperidine attached at the 3-position via a C-C bond) offers a distinct three-dimensional conformation compared to its connectivity isomer 4-bromo-2-(piperidin-1-yl)pyridine (CAS 24255-98-9, piperidine attached at the 1-position through the nitrogen atom) . In a structurally related series of 3-piperidinyl pyridine derivatives developed as CH24H inhibitors, the C3-attachment of the piperidine ring was essential for achieving potent inhibition, with lead compound 17 showing an IC₅₀ of 8.5 nM, while the corresponding N-linked piperidine analogs exhibited significantly reduced activity [1]. This structural requirement highlights the importance of the C3-piperidine linkage present in 4-bromo-2-(piperidin-3-yl)pyridine for applications targeting similar binding pockets.

Medicinal Chemistry Drug Design SAR

Lipophilicity and CNS Drug-Likeness: Isomer Comparison

4-Bromo-2-(piperidin-3-yl)pyridine has a computed XLogP3-AA value of 1.7, which places it within the optimal lipophilicity range (LogP 1–3) associated with favorable CNS drug-like properties, including balanced permeability and low metabolic liability [1]. By comparison, the direct structural analog 3-bromo-4-(piperidin-3-yl)pyridine is predicted to have a slightly higher XLogP3-AA of approximately 1.9, while the N-linked isomer 4-bromo-2-(piperidin-1-yl)pyridine has a computed XLogP3-AA of about 2.0, indicating that the target compound is the most hydrophilic among these close analogs [1]. This lower lipophilicity is predicted to translate into improved aqueous solubility and a reduced risk of CYP450-mediated metabolism, making it a more favorable starting point for oral CNS drug discovery programs.

ADME Properties CNS Drug Discovery Physicochemical Profiling

4-Bromo-2-(piperidin-3-yl)pyridine – Application Scenarios


Late-Stage Diversification in CNS Drug Lead Optimization

Medicinal chemistry teams developing CNS-penetrant, orally bioavailable drug candidates can prioritize 4-bromo-2-(piperidin-3-yl)pyridine as a late-stage diversification core. Its XLogP3-AA of 1.7 is aligned with ideal CNS drug space, offering a predicted advantage in solubility and metabolic stability over its more lipophilic regioisomers [1]. The 4-bromo handle allows for efficient Suzuki-Miyaura coupling to introduce structural diversity at a pyridine position known to be electronically favorable for oxidative addition, accelerating the creation of focused compound libraries.

Scaffold-Hopping: Kinase and CH24H Inhibitor Programs

For projects targeting enzymes where a C3-linked piperidine-pyridine pharmacophore has been validated—such as Cholesterol 24-Hydroxylase (CH24H) inhibitors—this compound serves as a direct structural analog of the key core. Published SAR data from a related CH24H inhibitor series shows that the C3-piperidinyl-pyridine motif is essential for maintaining low-nanomolar potency (IC₅₀ = 8.5 nM), while alternative N-linked piperidine scaffolds are generally less active [2]. Using 4-bromo-2-(piperidin-3-yl)pyridine ensures architectural fidelity to the validated pharmacophore during hit-to-lead exploration.

Fragment-Based Drug Discovery Library Synthesis

As a fragment-sized molecule (MW = 241.13 g/mol, rotatable bond count = 1) with a topological polar surface area of 24.9 Ų, 4-bromo-2-(piperidin-3-yl)pyridine meets the physicochemical criteria for an ideal fragment screening library member [1]. The combination of a synthetic handle (Br) for elaboration, a favorable cLogP, and a low number of rotatable bonds makes it a high-value procurement choice for fragment libraries aimed at CNS or kinase targets, where its structural features provide a defined starting point for fragment growing.

Selective Synthesis of Isomerically Pure Leads

When the goal is to synthesize isomerically pure candidates without contamination from alternative regioisomers (such as the 3-bromo or N-linked variants), procurement of 4-bromo-2-(piperidin-3-yl)pyridine as a certified single-isomer building block is essential. This eliminates the need for subsequent separation of isomeric mixtures that can arise from non-selective synthetic routes, thereby preserving the integrity of downstream biological testing and avoiding ambiguous SAR interpretation [1].

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